An In-depth Technical Guide to the Pharmacokinetic Properties and Metabolism of 2-(2,3-dichlorophenyl)morpholine
An In-depth Technical Guide to the Pharmacokinetic Properties and Metabolism of 2-(2,3-dichlorophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of the Morpholine Scaffold in Drug Discovery
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic profiles. Its presence can favorably modulate properties such as aqueous solubility, metabolic stability, and bioavailability, ultimately influencing a compound's efficacy and safety. As such, a thorough and early understanding of the absorption, distribution, metabolism, and excretion (ADME) of any new morpholine-containing entity is paramount for its successful development. This guide provides a comprehensive technical overview of the anticipated pharmacokinetic properties and metabolic fate of 2-(2,3-dichlorophenyl)morpholine, a molecule of interest in contemporary drug discovery programs. While specific experimental data for this exact molecule is not publicly available, this document synthesizes established principles of drug metabolism and pharmacokinetics related to the morpholine and dichlorophenyl moieties to provide a predictive framework and detailed experimental methodologies for its characterization.
Section 1: Predicted Pharmacokinetic Profile of 2-(2,3-dichlorophenyl)morpholine
The journey of a drug through the body is a complex process governed by its ADME properties. For 2-(2,3-dichlorophenyl)morpholine, we can predict a general profile based on the known characteristics of its constituent parts.
Absorption
The introduction of a morpholine ring often improves the aqueous solubility and overall physicochemical properties of a molecule, which are crucial for oral absorption. The weak basicity of the morpholine nitrogen (pKa of morpholine is ~8.5) means that it will be partially protonated at physiological pH, which can aid in dissolution. However, the lipophilic nature of the 2,3-dichlorophenyl group will also play a significant role. A balance between hydrophilicity and lipophilicity is essential for passive diffusion across the gastrointestinal membrane. It is therefore reasonable to hypothesize that 2-(2,3-dichlorophenyl)morpholine will exhibit moderate to good oral bioavailability.
Distribution
Following absorption, a drug distributes into various tissues. The volume of distribution (Vd) is influenced by factors such as plasma protein binding and tissue permeability. The lipophilicity imparted by the dichlorophenyl group may lead to a moderate to high Vd, suggesting distribution into tissues. The morpholine moiety is known to be a feature in many central nervous system (CNS) active drugs, as it can improve penetration of the blood-brain barrier (BBB). Therefore, the potential for CNS distribution of 2-(2,3-dichlorophenyl)morpholine should be considered and experimentally verified.
Metabolism
Metabolism is a critical process that transforms drugs into more water-soluble compounds for easier excretion. For 2-(2,3-dichlorophenyl)morpholine, metabolism is expected to occur at both the morpholine ring and the dichlorophenyl moiety, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.
Potential Metabolic Pathways:
-
Morpholine Ring Oxidation: The morpholine ring is susceptible to several oxidative transformations. The most common is N-oxidation to form the N-oxide metabolite. Another key pathway is C-oxidation at the carbon atoms adjacent to the nitrogen or oxygen, leading to hydroxylated metabolites.
-
Ring Cleavage: A more extensive metabolic route involves the enzymatic cleavage of the C-N bond of the morpholine ring. This can lead to the formation of an amino acid-like intermediate, which can then undergo further deamination and oxidation.
-
Aromatic Hydroxylation: The 2,3-dichlorophenyl ring can undergo hydroxylation at one of the available positions, catalyzed by CYP enzymes. The position of hydroxylation will be influenced by the directing effects of the chlorine atoms.
-
Conjugation: The primary metabolites, particularly those with newly introduced hydroxyl groups, are likely to undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to further increase their water solubility and facilitate excretion.
Excretion
The more polar metabolites of 2-(2,3-dichlorophenyl)morpholine are expected to be eliminated from the body primarily through the kidneys into the urine. A smaller portion may be excreted in the feces via biliary excretion, especially for higher molecular weight glucuronide conjugates. The overall elimination half-life will be dependent on the rates of metabolism and clearance.
A summary of predicted pharmacokinetic parameters for morpholine-containing compounds is presented in Table 1, based on publicly available data for marketed drugs. This serves as a useful reference for what might be expected for 2-(2,3-dichlorophenyl)morpholine.
| Parameter | Gefitinib | Linezolid | Reboxetine | Predicted Range for 2-(2,3-dichlorophenyl)morpholine |
| Oral Bioavailability (%) | ~60 | ~100 | ~94 | Moderate to High (50-90%) |
| Plasma Protein Binding (%) | ~90 | ~31 | ~97 | Moderate to High (70-95%) |
| Volume of Distribution (L) | 1400 | 40-50 | 32-43 | Moderate to High |
| Major Metabolizing Enzymes | CYP3A4, CYP2D6 | Non-enzymatic oxidation | CYP3A4, CYP2D6 | CYP3A4, other CYPs |
| Elimination Half-life (h) | ~48 | ~5 | ~13 | Variable |
| Primary Route of Excretion | Feces (metabolites) | Urine (metabolites) | Urine (metabolites) | Urine (metabolites) |
Table 1: Comparative Pharmacokinetic Parameters of Marketed Morpholine-Containing Drugs. This table provides a reference for the potential pharmacokinetic profile of 2-(2,3-dichlorophenyl)morpholine based on established drugs containing the morpholine scaffold.
Section 2: Experimental Protocols for Pharmacokinetic Characterization
To definitively determine the pharmacokinetic profile of 2-(2,3-dichlorophenyl)morpholine, a series of in vitro and in vivo studies are required. The following protocols provide a robust framework for this characterization.
In Vitro ADME Assays
This assay provides an initial assessment of the intrinsic clearance of a compound by hepatic enzymes.
Protocol:
-
Reagent Preparation:
-
Test Compound Stock: 10 mM in DMSO.
-
Liver Microsomes (human, rat, mouse): 20 mg/mL stock.
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+).
-
Phosphate Buffer: 0.1 M, pH 7.4.
-
-
Incubation:
-
Prepare a master mix containing phosphate buffer and liver microsomes (final concentration 0.5-1.0 mg/mL).
-
Add the test compound to the master mix (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
Collect aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quench the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Calculation:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Caption: Workflow for the in vitro liver microsomal stability assay.
This study identifies the specific CYP isoforms responsible for the metabolism of the test compound.
Protocol:
-
Incubation with Recombinant Human CYPs (rhCYPs):
-
Incubate the test compound (1 µM) with a panel of individual rhCYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH regenerating system.
-
-
Incubation with Chemical Inhibitors:
-
Incubate the test compound with pooled human liver microsomes in the presence and absence of selective chemical inhibitors for each major CYP isoform.
-
-
Analysis:
-
Quantify the depletion of the parent compound or the formation of metabolites using LC-MS/MS.
-
-
Data Interpretation:
-
Significant metabolism by a specific rhCYP or a significant reduction in metabolism in the presence of a selective inhibitor indicates the involvement of that CYP isoform.
-
This assay determines the extent to which a drug binds to plasma proteins, which affects its distribution and availability to target sites.
Protocol:
-
Methodology: Rapid Equilibrium Dialysis (RED) is a common method.
-
Procedure:
-
Add the test compound to plasma (human, rat, mouse) and dialyze against a protein-free buffer at 37°C until equilibrium is reached.
-
The RED device has two chambers separated by a semi-permeable membrane.
-
-
Analysis:
-
Measure the concentration of the test compound in both the plasma and buffer chambers using LC-MS/MS.
-
-
Calculation:
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
The percentage of protein binding is (1 - fu) * 100.
-
In Vivo Pharmacokinetic Studies
In vivo studies in animal models (e.g., rats, mice) are essential to understand the complete ADME profile of a compound.
Protocol:
-
Dosing:
-
Administer 2-(2,3-dichlorophenyl)morpholine to a cohort of animals via intravenous (IV) and oral (PO) routes. A typical dose might be 1-5 mg/kg for IV and 5-20 mg/kg for PO.
-
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Process the blood to obtain plasma.
-
-
Sample Preparation:
-
Extract the drug and its potential metabolites from the plasma using protein precipitation or liquid-liquid extraction.
-
-
Bioanalysis:
-
Quantify the concentration of the parent drug and major metabolites in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), and oral bioavailability (F%).
-
Caption: Workflow for an in vivo pharmacokinetic study.
Section 3: Predicted Metabolic Pathways and Structure Elucidation
Based on known metabolic transformations of morpholine-containing compounds and aromatic systems, a predictive metabolic map for 2-(2,3-dichlorophenyl)morpholine can be constructed.
Caption: Predicted metabolic pathways for 2-(2,3-dichlorophenyl)morpholine.
The identification of these metabolites would be achieved using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. By comparing the mass spectra of samples from in vitro or in vivo studies with a control sample, novel metabolite peaks can be identified. Tandem mass spectrometry (MS/MS) would then be used to fragment the metabolite ions, and the resulting fragmentation pattern would provide structural information to elucidate the site of metabolic modification.
Conclusion
While specific experimental data on the pharmacokinetics and metabolism of 2-(2,3-dichlorophenyl)morpholine are not yet in the public domain, a scientifically sound predictive framework can be established based on the extensive knowledge of related chemical scaffolds. The morpholine moiety is likely to confer favorable physicochemical properties, while both the morpholine and dichlorophenyl rings will be sites of metabolic activity, primarily driven by CYP450 enzymes. The experimental protocols detailed in this guide provide a comprehensive roadmap for researchers to fully characterize the ADME profile of this and other novel morpholine-containing drug candidates. Such a thorough understanding is a critical prerequisite for advancing these promising molecules through the drug development pipeline.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dichlorvos. NCBI Bookshelf. Retrieved from [Link]
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. Retrieved from [Link]
- Yusa, V., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 891, 15-31.
-
Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. Retrieved from [Link]
- Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
